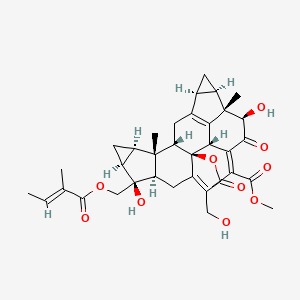
Diisopropyl xanthogen polysulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl xanthogen polysulphide is a chemical compound with the molecular formula C8H14O2S4. It is known for its application as a rubber accelerator and vulcanizing agent, particularly in the production of natural rubber and synthetic polyisoprene. This compound is characterized by its yellow to yellow-green granular appearance and is insoluble in water but soluble in organic solvents such as ethanol, acetone, benzene, and gasoline .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisopropyl xanthogen polysulphide is typically synthesized through the reaction of isopropanol with carbon disulfide in the presence of a solid base, followed by oxidation with potassium persulfate. The reaction conditions involve careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of reactors for mixing and controlling the reaction conditions, followed by purification steps such as washing and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl xanthogen polysulphide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium persulfate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of disulfides, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
Diisopropyl xanthogen polysulphide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which diisopropyl xanthogen polysulphide exerts its effects involves the formation of crosslinks between polymer chains during the vulcanization process. This is facilitated by the presence of sulfur atoms in the compound, which form covalent bonds with the polymer chains, resulting in improved mechanical properties and stability of the final product .
Comparación Con Compuestos Similares
Similar Compounds
Tetrabenzyl thiuram disulfide (TBzTD): Another rubber accelerator that is used in combination with diisopropyl xanthogen polysulphide for efficient sulfur vulcanization.
Dibenzyl dithiocarbamate (ZBeC): A compound used in combination with this compound to enhance the vulcanization process.
Zinc diisononyl dithiocarbamate (ZDNC): A hypoallergenic chemical accelerator used in combination with this compound for the production of latex products.
Uniqueness
This compound is unique due to its nitrogen-free structure, which eliminates the formation of nitrosamines, a class of carcinogenic compounds commonly formed during the vulcanization process with conventional accelerators. This makes it a safer alternative for use in medical and industrial applications .
Propiedades
Número CAS |
137398-54-0 |
|---|---|
Fórmula molecular |
C4HBrD6O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2,6-bis(benzoylamino)phenyl]benzamide](/img/structure/B1180587.png)
![2-[(3-Nitro-4-pyridinyl)amino]-1-phenylethanone](/img/structure/B1180592.png)


